REACTION_CXSMILES
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[Br:1][C:2]1[CH:3]=[C:4]([C:8]2[N:12](COCC[Si](C)(C)C)[N:11]=[CH:10][N:9]=2)[CH:5]=[CH:6][CH:7]=1.Cl>C(O)C>[Br:1][C:2]1[CH:3]=[C:4]([C:8]2[NH:12][N:11]=[CH:10][N:9]=2)[CH:5]=[CH:6][CH:7]=1
|
Conditions are dynamic
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1
|
Details
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See reaction.notes.procedure_details.
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Name
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|
Type
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product
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Smiles
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BrC=1C=C(C=CC1)C1=NC=NN1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.62 g | |
YIELD: PERCENTYIELD | 89% | |
YIELD: CALCULATEDPERCENTYIELD | 89.3% |
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |